

Physical and chemical properties of 2-[(Ethylamino)methyl]phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(Ethylamino)methyl]phenol

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An In-depth Technical Guide to 2-[(Ethylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-[(Ethylamino)methyl]phenol. Due to the limited availability of experimental data for this specific compound, this guide also includes computed properties and relevant information on analogous compounds to provide a thorough understanding.

Chemical Identity and Computed Properties

2-[(Ethylamino)methyl]phenol, a substituted phenolic compound, is characterized by an ethylaminomethyl group at the ortho position of the phenol ring. Its chemical structure and basic identifiers are fundamental for its study in research and development.

Table 1: Chemical Identifiers for 2-[(Ethylamino)methyl]phenol^[1]

Identifier	Value
IUPAC Name	2-[(ethylamino)methyl]phenol
CAS Number	108206-05-9
Molecular Formula	C ₉ H ₁₃ NO
Molecular Weight	151.21 g/mol
Canonical SMILES	CCNC1=CC=CC=C1O
InChI Key	HYQSZSSNBPVQMW-UHFFFAOYSA-N

Computed physicochemical properties offer valuable insights into the behavior of a compound in various environments, aiding in the prediction of its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Computed Physicochemical Properties of **2-[(Ethylamino)methyl]phenol**[\[1\]](#)[\[2\]](#)

Property	Value
XLogP3	1.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Exact Mass	151.099714038
Monoisotopic Mass	151.099714038
Topological Polar Surface Area	32.3 Å ²

Experimental Data and Analog Insights

Direct experimental data for the physical properties of **2-[(Ethylamino)methyl]phenol** are not readily available in the surveyed literature. However, data from closely related compounds can provide useful estimations.

Table 3: Experimental and Predicted Physical Properties

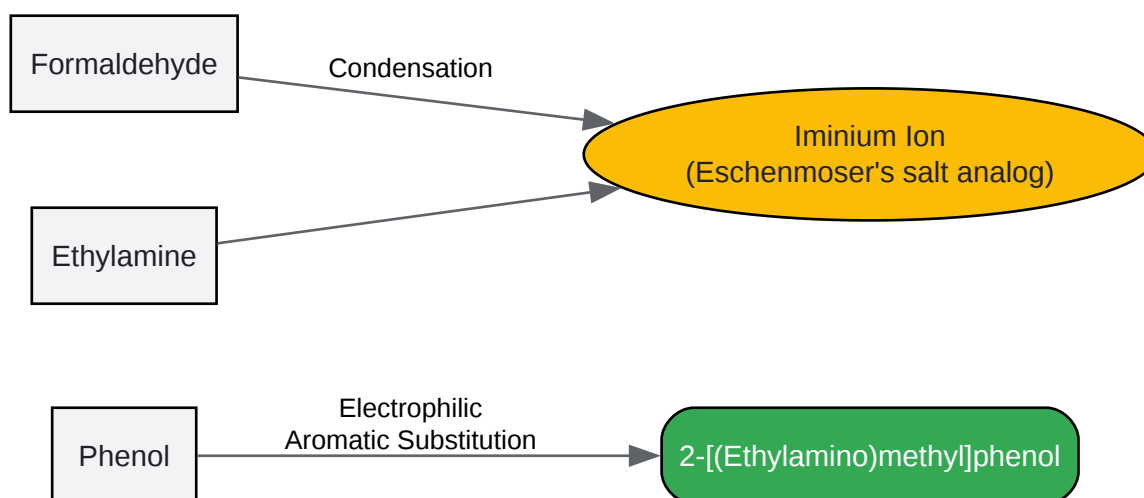
Property	2-[(Ethylamino)methyl]phenol (Predicted/Analog Data)	Analog Compound
Melting Point	Data not available	2-(P-TOLYLIMINO-METHYL)-PHENOL: 97-98 °C[3]
Boiling Point	Data not available	2-(P-TOLYLIMINO-METHYL)-PHENOL: 370.7±35.0 °C (Predicted)[3]
Solubility	Limited water solubility; Soluble in organic solvents (e.g., ethanol, methanol, acetone) (Inferred)	2-(diethylaminomethyl)phenol exhibits these properties[4]
pKa	Data not available	pKa values for various substituted phenols have been determined and can be used for estimation[5][6][7]

Synthesis and Experimental Protocols

The primary synthetic route for **2-[(Ethylamino)methyl]phenol** is the Mannich reaction. This three-component condensation reaction involves a phenol, formaldehyde, and an amine (in this case, ethylamine).

General Mannich Reaction for Phenols

The Mannich reaction is a fundamental method for the aminomethylation of acidic compounds. In the context of phenols, the reaction typically proceeds at the ortho position to the hydroxyl group due to its activating and directing effects.



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Caption: General workflow of the Mannich reaction for the synthesis of **2-[(Ethylamino)methyl]phenol**.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for **2-[(Ethylamino)methyl]phenol** is not available, the following procedure is based on general methods for the Mannich reaction of phenols and can be adapted.

Materials:

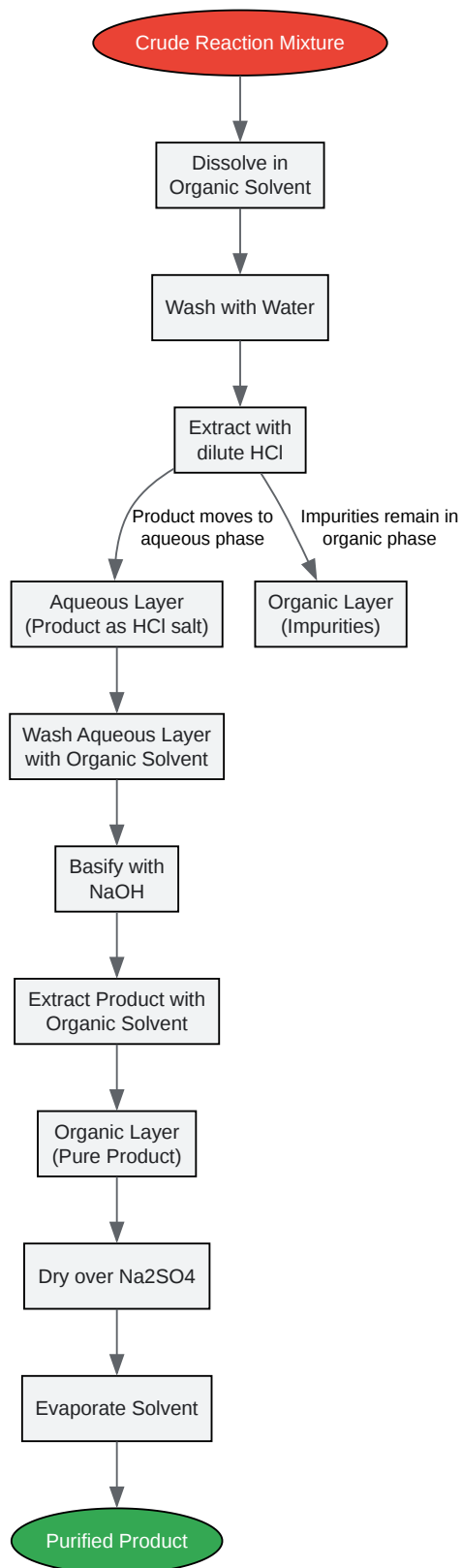
- Phenol
- Ethylamine (aqueous solution, e.g., 70%)
- Formaldehyde (aqueous solution, e.g., 37%)
- Ethanol (or another suitable solvent)
- Hydrochloric acid (for purification)
- Sodium hydroxide (for neutralization)
- Dichloromethane or Ethyl Acetate (for extraction)

- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add aqueous ethylamine followed by the dropwise addition of aqueous formaldehyde. The order of addition may be varied.
- **Reaction:** Stir the mixture at room temperature for several hours or gently reflux for a shorter period, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- **Purification:**
 - Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.
 - To remove unreacted phenol, the organic layer can be washed with a dilute sodium hydroxide solution.
 - To isolate the product, the organic layer can be extracted with a dilute hydrochloric acid solution to form the hydrochloride salt of the amine, which is water-soluble.
 - The acidic aqueous layer is then washed with an organic solvent to remove any remaining impurities.
 - The aqueous layer is basified with a sodium hydroxide solution to precipitate the free amine product.
 - The product is then extracted with an organic solvent.
- **Drying and Evaporation:** The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

- Final Purification: The crude product may be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.



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Caption: A typical experimental workflow for the purification of a phenolic Mannich base.

Spectroscopic Characterization (Predicted)

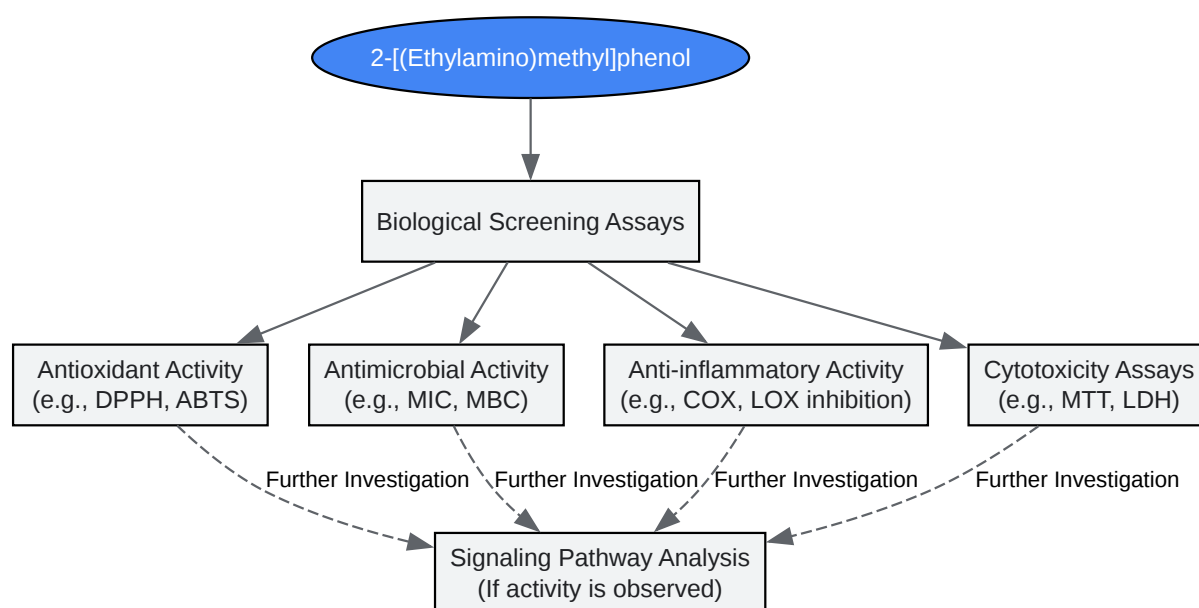
Detailed spectroscopic data for **2-[(Ethylamino)methyl]phenol** are not available. The following are predicted characteristics based on the structure and data from analogous compounds.

Table 4: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	- Aromatic protons (multiplets, ~6.7-7.2 ppm) - Phenolic OH (broad singlet, variable shift) - Methylene group attached to the ring (singlet, ~3.8 ppm) - Methylene group of ethyl (quartet, ~2.7 ppm) - Methyl group of ethyl (triplet, ~1.2 ppm) - Amine NH (broad singlet, variable shift)
¹³ C NMR	- Aromatic carbons (~115-160 ppm) - Methylene carbon attached to the ring (~50-60 ppm) - Methylene carbon of ethyl (~40-50 ppm) - Methyl carbon of ethyl (~10-20 ppm)
FT-IR (cm ⁻¹)	- Broad O-H stretch (~3200-3600) - N-H stretch (~3300-3500) - Aromatic C-H stretch (~3000-3100) - Aliphatic C-H stretch (~2800-3000) - Aromatic C=C stretch (~1450-1600) - C-N stretch (~1000-1250) - C-O stretch (~1200-1300)
Mass Spec.	- Molecular ion peak (m/z = 151) - Fragments corresponding to loss of ethyl, methyl, and other characteristic cleavages.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways of **2-[(Ethylamino)methyl]phenol**. However, the broader class of phenolic compounds is known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[8][9]. The presence of the aminomethyl group may modulate this activity and introduce new pharmacological properties. Further research is required to elucidate the specific biological profile of this compound.



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Caption: Logical relationship for investigating the potential biological activities of **2-[(Ethylamino)methyl]phenol**.

Conclusion

2-[(Ethylamino)methyl]phenol is a readily synthesizable compound via the Mannich reaction. While its computed properties suggest it has drug-like characteristics, a significant lack of experimental data on its physical, chemical, and biological properties exists in the public domain. This guide provides a foundational understanding based on available information and data from analogous structures. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and drug development.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-[(Ethylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186731#physical-and-chemical-properties-of-2-ethylamino-methyl-phenol]

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